molecular formula C13H12N6O2 B2367254 N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)isonicotinamide CAS No. 2034325-65-8

N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)isonicotinamide

Cat. No. B2367254
CAS RN: 2034325-65-8
M. Wt: 284.279
InChI Key: AQXFATFTBLPWQF-UHFFFAOYSA-N
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Description

This compound belongs to the class of organic compounds known as phenylpyridazines . It is a nitrogenous heterocyclic moiety and has a molecular formula of C2H3N3 . The triazole nucleus is present as a central structural component in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular .


Synthesis Analysis

Triazole compounds are readily capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities . The synthesis of triazolothiadiazine and its derivatives has been compiled in the literature . The synthesis involves substituting different pharmacophores in one structure that lead to compounds with expanded antimicrobial action .


Molecular Structure Analysis

The molecular structure of this compound includes a five-membered aromatic azole chain, triazole compounds containing two carbon and three nitrogen atoms . The ability of hydrogen bond accepting and donating characteristics makes this core a much précised pharmacophore with a bioactive profile, as it can make specific interactions with different target receptors .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

This compound is used in the synthesis of heterocyclic compounds . The synthesis of these compounds holds enormous applications in medicinal and pharmaceutical chemistry . Nitrogen-containing heterocyclic compounds are found in numerous natural products exhibiting immense biological activities .

RORγt Inverse Agonists

The compound exhibits activity as RORγt inverse agonists . RORγt is a nuclear receptor that plays a crucial role in the regulation of immune responses, and its inverse agonists have potential therapeutic applications in autoimmune diseases .

PHD-1 Inhibitors

It also acts as PHD-1 inhibitors . PHD-1 is a prolyl hydroxylase domain protein involved in the regulation of hypoxia-inducible factor (HIF), and its inhibitors can be used in the treatment of conditions related to hypoxia .

JAK1 and JAK2 Inhibitors

The compound is known to inhibit JAK1 and JAK2 . These are Janus kinases involved in the signaling of a wide range of cytokines and growth factors, and their inhibitors have applications in the treatment of various inflammatory and autoimmune diseases .

Treatment of Cardiovascular Disorders

This compound is utilized in the treatment of cardiovascular disorders . It can be used in the development of drugs for treating conditions such as hypertension, heart failure, and arrhythmias .

Treatment of Type 2 Diabetes

It has been used in the treatment of type 2 diabetes . The compound can be used in the development of drugs that help control blood sugar levels in patients with type 2 diabetes .

Treatment of Hyperproliferative Disorders

The compound is used in the treatment of hyperproliferative disorders . These are conditions characterized by the excessive growth of cells, and they include various types of cancer .

Applications in Material Sciences

These types of compounds have various applications in the material sciences fields as well . They can be used in the development of new materials with unique properties .

Safety and Hazards

Broad off-target screens identified a related compound as a pan-phosphodiesterase (PDE) family inhibitor, which was implicated in a sustained increase in heart rate, increased cardiac output, and decreased contractility indices, as well as myocardial degeneration in in vivo safety evaluations in rats .

Mechanism of Action

Target of Action

The primary target of N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)isonicotinamide is the c-Met protein kinase . This enzyme plays a crucial role in cellular growth, survival, and migration, making it a significant target for therapeutic intervention.

Mode of Action

N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)isonicotinamide acts as an inhibitor of the c-Met protein kinase . By binding to this enzyme, the compound prevents its normal function, leading to a decrease in cellular processes that rely on this kinase. Additionally, it has been identified as a pan-phosphodiesterase (PDE) family inhibitor , which can lead to a sustained increase in heart rate, increased cardiac output, and decreased contractility indices .

Biochemical Pathways

The inhibition of c-Met protein kinase and PDE family enzymes by N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)isonicotinamide affects multiple biochemical pathways. These include pathways involved in cellular growth, survival, and migration , as well as those involved in cardiac function .

Result of Action

The inhibition of c-Met protein kinase and PDE family enzymes by N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)isonicotinamide can lead to a variety of molecular and cellular effects. These include a decrease in cellular processes such as growth and migration, as well as changes in cardiac function .

properties

IUPAC Name

N-[(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]pyridine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N6O2/c1-21-12-3-2-10-16-17-11(19(10)18-12)8-15-13(20)9-4-6-14-7-5-9/h2-7H,8H2,1H3,(H,15,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQXFATFTBLPWQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NN2C(=NN=C2CNC(=O)C3=CC=NC=C3)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)isonicotinamide

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